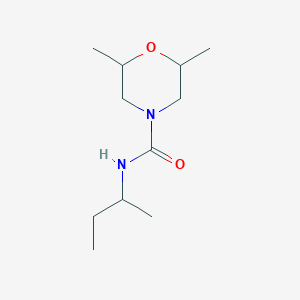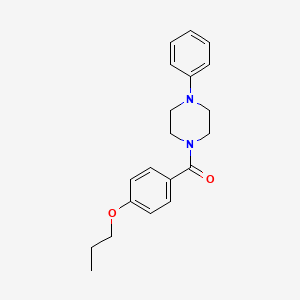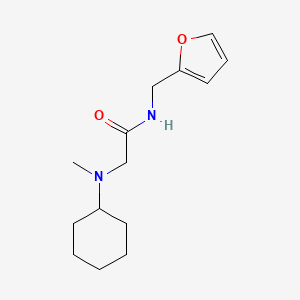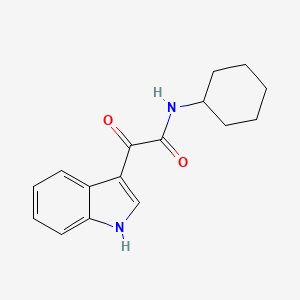
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide
Overview
Description
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as A-836,339, is a synthetic compound that has been researched for its potential use as a therapeutic agent. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are being studied for their potential use in the treatment of obesity, addiction, and other disorders.
Mechanism of Action
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. CB1 receptor activation is known to stimulate appetite and promote food intake, as well as mediate the rewarding effects of drugs of abuse. By blocking CB1 receptor activation, N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide may help to reduce food intake and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and heroin. N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide has been found to have a good safety profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for specific targeting of this receptor. A limitation of using N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide is that it may have off-target effects on other receptors or pathways, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of obesity or addiction. Another area of interest is the development of more selective CB1 receptor antagonists that may have fewer off-target effects. Additionally, further research is needed to understand the long-term effects of CB1 receptor blockade on metabolism and other physiological processes.
Scientific Research Applications
N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide has been studied extensively for its potential use in treating obesity and addiction. It works by blocking the CB1 receptors in the brain, which are responsible for regulating appetite and reward pathways. By blocking these receptors, N-(sec-butyl)-2,6-dimethyl-4-morpholinecarboxamide may help to reduce food intake and decrease the reinforcing effects of drugs of abuse.
properties
IUPAC Name |
N-butan-2-yl-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-8(2)12-11(14)13-6-9(3)15-10(4)7-13/h8-10H,5-7H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBCVQIMJGPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4719313.png)
![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4719327.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(4-fluorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4719349.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4719350.png)

![N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4719359.png)

![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)


